Rottlerin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Aquaporin-3

Scientific Field: Cancer Research

Application Summary: Rottlerin has been shown to inhibit the activity of Aquaporin-3 (AQP3), a water/glycerol channel that plays a key role in cancer and metastasis.

Methods of Application: The study used molecular docking and molecular dynamics simulations to understand the structural determinants of Rottlerin that explain its ability to inhibit AQP3.

Suppression of Lipid Accumulation

Scientific Field: Obesity and Metabolic Disorders

Application Summary: Rottlerin has been found to suppress lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via the LRP6/mTOR/SREBP1C pathway in 3T3-L1 adipocytes.

Methods of Application: The study tested whether Rottlerin inhibits adipogenesis and de novo lipogenesis via the LRP6/mTOR/SREBP1C pathway in 3T3-L1 adipocytes.

Treatment of Psoriasis

Scientific Field: Dermatology

Application Summary: Rottlerin has been suggested as a potential therapeutic agent for psoriasis, a chronic inflammatory cutaneous disorder.

Methods of Application: The study investigated the regulatory effects of Rottlerin on normal human epidermal keratinocytes (NHEKs) and imiquimod (IMQ)-induced psoriasiform (IPI) lesions.

Results: Rottlerin was found to inhibit cell proliferation in NHEKs through growth arrest and NFκB inhibition.

Inhibition of Feline Coronavirus Infection

Scientific Field: Veterinary Medicine

Application Summary: Rottlerin has been found to inhibit the endocytosis of Feline Coronavirus, the causative agent of Feline Infectious Peritonitis (FIP), a fatal disease in cats.

Methods of Application: The study investigated the antiviral effect of liposome-loaded Rottlerin (Rottlerin-liposome) against Feline Infectious Peritonitis Virus (FIPV).

Enhancement of Cardiac Contractility

Scientific Field: Cardiology

Application Summary: Rottlerin has been found to increase cardiac contractile performance and coronary perfusion through BKCa++ channel activation after cold cardioplegic arrest in isolated hearts.

Methods of Application: The study tested the hypothesis that rottlerin mitigates deleterious effects associated with cardioplegia and cardiopulmonary bypass (CP/CPB).

Uncoupling of Mitochondrial Oxidative Phosphorylation

Scientific Field: Biochemistry

Application Summary: Rottlerin has been shown to be an uncoupler of mitochondrial oxidative phosphorylation.

Methods of Application: The study investigated the effect of rottlerin on insulin-stimulated glucose transport in 3T3-L1 adipocytes.

Induction of Apoptosis in Cancer Cells

Scientific Field: Oncology

Application Summary: Rottlerin has been shown to induce apoptosis in various cancer cells, including lung cancer, breast cancer, chronic lymphocytic leukemia, and multiple myeloma cells

Methods of Application: The studies investigated the molecular mechanisms by which Rottlerin induces apoptosis in cancer cells

Results: Rottlerin was found to induce apoptosis via death receptor 5 (DR5) upregulation through CHOP-dependent and PKC δ-independent mechanism in human malignant tumor cells.

Neuroprotection

Scientific Field: Neurology

Application Summary: Rottlerin has shown potential in neuroprotection. Another study demonstrated the neuroprotective effect of Rottlerin in cell culture and animal models of Parkinson’s Disease.

Methods of Application: The studies investigated the effects of Rottlerin on brain astrocytes and its potential as a neuroprotective agent in Parkinson’s Disease models

Results: Rottlerin treatment significantly attenuated MPP±induced tyrosine hydroxylase (TH)-positive neuronal cell and neurite loss.

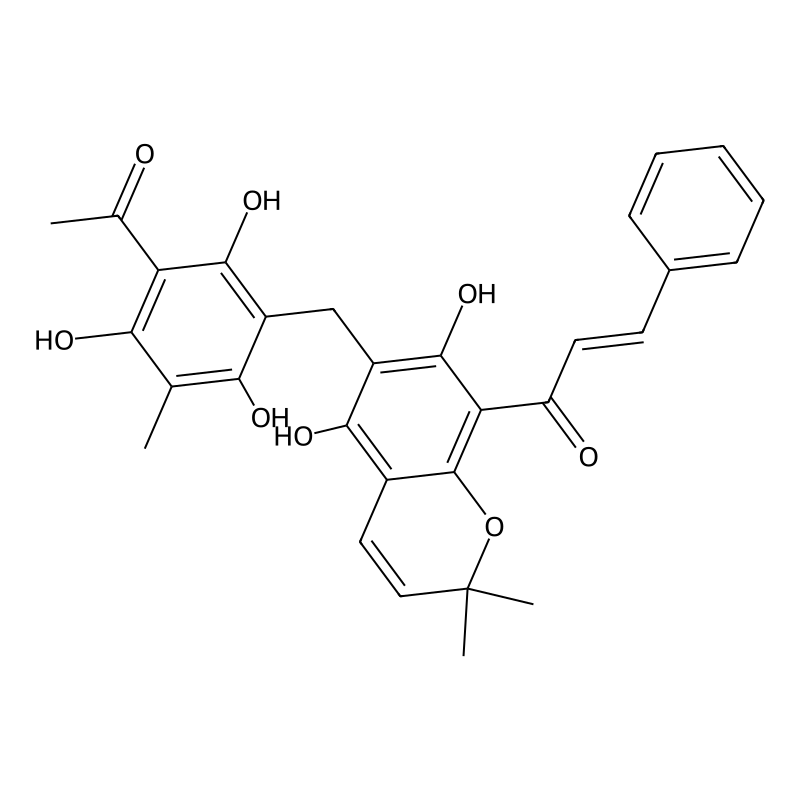

Rottlerin is a natural polyphenolic compound primarily derived from the seeds of the Mallotus philippensis plant. It is characterized by its complex chemical structure, which includes multiple aromatic rings and functional groups, giving it unique properties. The chemical formula of rottlerin is , and it is recognized for its vibrant orange color, making it useful as a dye in textile applications. Beyond its aesthetic uses, rottlerin has garnered attention for its potential therapeutic effects, particularly in the fields of cardiology and oncology due to its influence on various biological pathways .

Rottlerin exhibits diverse mechanisms of action depending on the cellular context:

- Protein Kinase C (PKC) Inhibition: Rottlerin acts as a specific inhibitor of PKC isoforms, a family of enzymes involved in cell signaling [].

- Mitochondrial Uncoupling: Rottlerin disrupts the proton gradient in mitochondria, affecting energy production [].

- Potassium Channel Activation: Rottlerin can activate large conductance potassium channels (BKCa+), influencing cellular excitability [].

- Other Mechanisms: Rottlerin has been shown to affect autophagy, apoptosis, and viral infection through various mechanisms that are still under investigation [].

- Toxicity: Data on Rottlerin's toxicity in humans is limited. However, studies suggest it may have cytotoxic effects on certain cell lines at high concentrations [].

- Flammability: Rottlerin is likely combustible like other organic compounds.

- Reactivity: Rottlerin may react with strong oxidizing agents.

Rottlerin exhibits several notable chemical properties:

- Oxidative Phosphorylation: Rottlerin acts as an uncoupler of mitochondrial oxidative phosphorylation, impacting ATP production and mitochondrial function .

- Potassium Channel Activation: It functions as a potent opener of large conductance calcium-activated potassium channels, which can lead to vasodilation and improved myocardial perfusion .

- Inhibition of Protein Kinase C Delta: Rottlerin has been studied for its role as an inhibitor of protein kinase C delta (PKCδ), although its specificity has been questioned due to its effects on other kinases .

Rottlerin's biological activities are diverse:

- Antioxidant Properties: It reduces reactive oxygen species (ROS) formation, which is beneficial in mitigating oxidative stress-related damage in cells .

- Cardioprotective Effects: By opening potassium channels, rottlerin enhances cardiac contractility and protects against ischemic-reperfusion injury .

- Inhibition of Matrix Metalloproteinase-9: Rottlerin has been shown to inhibit the upregulation of matrix metalloproteinase-9 in brain astrocytes, suggesting potential neuroprotective effects .

Several methods have been developed for synthesizing rottlerin:

- Total Synthesis: The first total synthesis was reported using a series of reactions that allowed for the creation of analogues targeting PKCδ .

- Catalyzed Condensation: A recent method involves La(OTf)₃-catalyzed activation of arene-formaldehyde condensation, enabling efficient synthesis in a five-step process that can be completed within two days .

- Natural Extraction: Rottlerin can also be extracted from the seeds of the Mallotus philippensis plant, which remains a common source for obtaining this compound .

Rottlerin is utilized across various fields:

- Pharmaceuticals: Its cardioprotective and antioxidant properties make it a candidate for drug development aimed at cardiovascular diseases and neuroprotection .

- Textile Industry: The compound is employed as a dye due to its vibrant color and stability on fabrics like silk and wool .

- Research Tool: Rottlerin serves as a valuable tool in biological research for studying PKCδ pathways and oxidative stress mechanisms .

Rottlerin's interactions with cellular pathways have been extensively studied:

- PKCδ Pathway: While initially considered a selective inhibitor of PKCδ, recent studies indicate that rottlerin may affect other kinases and biological processes independent of PKCδ, complicating its role as an inhibitor .

- Reactive Oxygen Species Modulation: Studies demonstrate that rottlerin's ability to reduce ROS levels can influence various signaling pathways critical for cell survival and function .

Several compounds share structural or functional similarities with rottlerin:

| Compound | Structure/Functionality | Uniqueness |

|---|---|---|

| Mallotoxin | Affects ion channels; similar source | More potent than rottlerin in certain applications |

| NS1619 | Potassium channel opener; used in cardioprotection | Specific to large conductance calcium-activated channels |

| DiCl-DHAA | Another potassium channel opener | Focused on limiting mitochondrial calcium overload |

Rottlerin is unique due to its dual role as both a dye and a pharmacological agent, alongside its specific action on PKCδ and potassium channels. Its complex interactions within cellular pathways further distinguish it from similar compounds.

Rottlerin represents the principal bioactive constituent found in Mallotus philippensis (Lamarck) Mueller Argoviensis, commonly known as the kamala tree [1] [2] [3]. This deciduous shrub or small tree belongs to the family Euphorbiaceae and exhibits a widespread distribution across tropical and subtropical regions [2] [4]. The species demonstrates remarkable geographical diversity, being naturally distributed from the western Himalayas through India and Sri Lanka, extending to southern China, and throughout Malesia to Australia [2] [4].

The altitudinal distribution of Mallotus philippensis ranges from sea level to elevations of 1,600 meters, with optimal growth occurring at altitudes below 1,000 meters [2] [5] [4]. The species thrives in diverse ecological conditions, including evergreen forests, secondary forests, and open scrublands, where it often forms mixed communities with other plant species [2]. In mountainous regions, particularly in Vietnam and China, Mallotus species are concentrated at elevations below 1,000 meters, although some species can grow at altitudes reaching 2,000 meters [4].

Rottlerin occurs predominantly in the fruit pericarps and glandular hairs of Mallotus philippensis [6] [3] [7]. The red hairy substance from the fruits, traditionally known as "kamala," contains rottlerin as the major constituent, comprising up to 47.80% of the resinous material [3] [7]. The compound is also present in leaves and bark tissues, though in lower concentrations compared to fruit materials [5] [8]. Analysis of different plant parts reveals that fruits contain the highest concentration of phytochemicals (21%), followed by leaves (13%), bark (12%), seeds (11%), wood (6%), and other parts [5].

The natural distribution pattern of rottlerin within Mallotus philippensis tissues reflects the plant's biosynthetic allocation strategy, where secondary metabolites accumulate preferentially in reproductive structures and protective tissues [2] [9]. The glandular trichomes and resinous secretions serve as the primary storage sites for rottlerin and related phloroglucinol derivatives [9] [7].

Extraction Methodologies

Carbon Bisulphide Extraction

Carbon bisulphide extraction represents one of the most effective methodologies for isolating rottlerin from Mallotus philippensis plant material [10]. This technique exploits the excellent solubility of rottlerin and related phloroglucinol derivatives in non-polar solvents, making carbon bisulphide particularly suitable for selective extraction of these lipophilic compounds [10] [11].

The carbon bisulphide extraction process can be performed using both cold and hot extraction protocols [10]. In the cold extraction method, well-dried kamala powder is extracted using carbon bisulphide at approximately six times its bulk volume at room temperature [10]. The plant material is thoroughly mixed with the solvent and allowed to stand for extended periods, typically 12-24 hours, with occasional agitation to ensure complete extraction [11]. The hot extraction variant involves gentle heating of the carbon bisulphide-plant material mixture to temperatures between 40-50°C, which enhances the extraction efficiency by increasing molecular mobility and solvent penetration [10] [11].

The carbon bisulphide extraction methodology offers several advantages for rottlerin isolation. The solvent demonstrates exceptional selectivity for phloroglucinol derivatives while minimizing co-extraction of polar compounds such as sugars, amino acids, and organic acids [11] [12]. This selectivity reduces the complexity of subsequent purification steps and improves the overall yield of target compounds [10]. Additionally, carbon bisulphide has a relatively low boiling point (46.3°C), facilitating easy solvent removal under reduced pressure without thermal degradation of heat-sensitive compounds [11] [13].

The extraction efficiency of carbon bisulphide for rottlerin is notably high, with reported yields ranging from 85-95% of the total extractable rottlerin content [10]. The optimal extraction conditions involve using a solvent-to-plant material ratio of 6:1 (v/w), extraction time of 18-24 hours for cold extraction or 6-8 hours for hot extraction, and repeated extraction cycles to ensure complete recovery [10] [11].

Other Extraction Techniques

Beyond carbon bisulphide extraction, several alternative methodologies have been developed for rottlerin isolation from Mallotus philippensis [14] [11] [15]. Ethanol extraction using cold percolation represents a widely employed technique due to its safety profile and environmental compatibility [14] [11]. In this method, dried and powdered plant material undergoes extraction with ethanol at room temperature, followed by fractionation with solvents of increasing polarity [14].

Methanol extraction constitutes another prevalent approach, particularly for comprehensive phytochemical profiling studies [1] [16] [15]. The methanolic extraction of Mallotus philippensis fruits has yielded thirteen distinct compounds, including rottlerin as a major constituent [1]. The extraction protocol typically involves grinding dried plant material to fine powder, followed by extraction using methanol in ultrasonic baths at temperatures between 40-50°C for 1-3 hours [16] [17] [15].

Soxhlet extraction provides an efficient continuous extraction method suitable for heat-stable compounds [11] [15] [18]. This technique employs organic solvents such as ethanol, methanol, or chloroform under reflux conditions at elevated temperatures (65-80°C) [11] [18]. The continuous circulation of fresh solvent ensures complete extraction of target compounds, making it particularly effective for quantitative extraction studies [11].

Ultrasound-assisted extraction has emerged as a modern technique that significantly reduces extraction time while maintaining high efficiency [16] [11] [15]. This method applies high-frequency sound waves (typically 20-40 kHz) to disrupt plant cell walls and enhance mass transfer of compounds into the extraction solvent [11]. The technique offers advantages including reduced extraction time (30-60 minutes), lower solvent consumption, and improved extraction yields [15].

Supercritical fluid extraction using carbon dioxide represents an advanced technique for obtaining high-purity rottlerin extracts [19] [15]. This method operates under supercritical conditions (typically 40-60°C, 150-300 bar) and offers advantages including selective extraction, absence of solvent residues, and preservation of thermolabile compounds [19] [15].

Purification and Characterization

The purification of rottlerin from crude extracts requires sophisticated chromatographic techniques to achieve the high purity levels necessary for structural characterization and biological evaluation [14] [20] [21]. Column chromatography using silica gel represents the primary purification method, employing gradient elution with solvent systems of increasing polarity [1] [22] [14].

The purification process typically begins with silica gel column chromatography using hexane-ethyl acetate gradient systems [22] [14]. Initial fractions are eluted with hexane-ethyl acetate ratios ranging from 15:1 to 3:1, with rottlerin typically eluting in fractions corresponding to intermediate polarity [22]. Further purification is achieved through preparative high-performance liquid chromatography using reverse-phase columns with acetonitrile-water mobile phases [14] [23].

Thin-layer chromatography serves as a valuable monitoring tool throughout the purification process [20] [21]. Rottlerin exhibits characteristic retention factor values and distinctive coloration under ultraviolet light, facilitating fraction pooling and purity assessment [20]. The compound typically shows an orange-red color under UV light at 366 nm, which aids in its identification during chromatographic separation [21].

High-performance liquid chromatography with photodiode array detection provides quantitative assessment of rottlerin purity [14] [24] [25]. The optimized analytical conditions include reverse-phase C18 columns, acetonitrile-water mobile phases with formic acid modifiers, and detection at wavelengths corresponding to rottlerin absorption maxima (typically 280-320 nm) [14] [24]. The chromatographic purity of isolated rottlerin typically exceeds 97% as determined by high-performance liquid chromatography analysis [14].

Nuclear magnetic resonance spectroscopy constitutes the primary tool for structural characterization of purified rottlerin [14] [26] [27]. Proton nuclear magnetic resonance analysis provides detailed information about the molecular structure, including chemical shift assignments for aromatic and aliphatic protons [14] [26]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework and substitution patterns [14] [26]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum correlation, heteronuclear multiple-bond correlation, correlation spectroscopy, and nuclear Overhauser effect spectroscopy, establish connectivity patterns and confirm stereochemistry [1] [14].

High-resolution mass spectrometry provides accurate molecular formula determination and fragmentation pattern analysis [14] [28]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 515.2 [M-H]⁻ in negative ion mode, corresponding to the molecular formula C₃₀H₂₈O₈ [14] [28]. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that confirm structural assignments [14] [28].

Related Natural Compounds in Mallotus Species

Mallotus philippensis contains a diverse array of natural compounds beyond rottlerin, representing various chemical classes including flavonoids, phenolic acids, terpenoids, and other phloroglucinol derivatives [1] [2] [29]. The phytochemical diversity reflects the complex secondary metabolism characteristic of Euphorbiaceae family members [4] [30].

Isorottlerin represents a closely related phloroglucinol derivative that shares structural similarities with rottlerin [1] [2] [29]. This compound exhibits antimicrobial and antioxidant properties and occurs in significant concentrations within the fruit pericarps [29] [31]. 4'-Hydroxyisorottlerin constitutes another related compound with demonstrated antimicrobial activity [1]. These compounds often co-occur with rottlerin and require careful chromatographic separation during isolation procedures [1].

Bergenin and 11-O-galloylbergenin represent important isocoumarin compounds isolated from Mallotus philippensis [32] [29]. Bergenin demonstrates potent antioxidant and antiplasmodial activities, with IC₅₀ values below 8 μM against chloroquine-sensitive strains of Plasmodium falciparum [32]. 11-O-Galloylbergenin exhibits enhanced antioxidant properties compared to bergenin, showing better EC₅₀ results than α-tocopherol while remaining comparable to ascorbic acid [32].

The mallotophilippen series comprises geranylated chromene compounds with significant biological activities [22]. Mallotophilippen F (8-cinnamoyl-5,7-dihydroxy-2,2-dimethyl-6-geranylchromene) represents a new compound with anti-tuberculosis activity against Mycobacterium tuberculosis [22]. This compound demonstrates the structural diversity present within Mallotus philippensis and highlights the potential for discovering novel bioactive molecules [22].

Flavonoid compounds including kaempferol, myricetin, quercetin, and catechin contribute to the antioxidant capacity of Mallotus philippensis extracts [1] [2]. These compounds often occur as glycosides and demonstrate synergistic effects with other phytochemicals [1]. Chalcone derivatives, including trans-chalcone and kamalachalcone E, represent additional phenolic compounds with potential biological significance [1].

Triterpenoid compounds such as oleanolic acid, lanosta-8-ene-3β-ol, and 7,11-diketo-lanost-3-ol have been isolated from Mallotus philippensis fruits [1]. These compounds contribute to the overall pharmacological profile and may exhibit anti-inflammatory and hepatoprotective properties [1] [2].

Phenolic acids including gallic acid and shikimic acid represent important antioxidant compounds that contribute to the overall phenolic content of Mallotus philippensis extracts [1]. Gallic acid demonstrates potent antioxidant activity and serves as a precursor for more complex phenolic compounds [1].

The chemical diversity within Mallotus species extends beyond Mallotus philippensis to include related species such as Mallotus paniculatus, Mallotus barbatus, and Mallotus apelta [4] [33]. These species contain similar phloroglucinol derivatives and phenolic compounds, suggesting conserved biosynthetic pathways within the genus [4]. The presence of species-specific compounds also indicates evolutionary divergence and adaptation to different ecological niches [4] [30].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Mischitelli M, Jemaà M, Almasry M, Faggio C, Lang F. Stimulation of Suicidal Erythrocyte Death by Rottlerin. Cell Physiol Biochem. 2016;40(3-4):558-566. Epub 2016 Nov 25. PubMed PMID: 27889758.

3: Liao TY, Tzeng WY, Wu HH, Cherng CG, Wang CY, Hu SS, Yu L. Rottlerin impairs the formation and maintenance of psychostimulant-supported memory. Psychopharmacology (Berl). 2016 Apr;233(8):1455-65. doi: 10.1007/s00213-016-4251-8. Epub 2016 Mar 10. PubMed PMID: 26960698.

4: Zhu Y, Wang M, Zhao X, Zhang L, Wu Y, Wang B, Hu W. Rottlerin as a novel chemotherapy agent for adrenocortical carcinoma. Oncotarget. 2017 Apr 4;8(14):22825-22834. doi: 10.18632/oncotarget.15221. PubMed PMID: 28423559; PubMed Central PMCID: PMC5410265.

5: Yin X, Zhang Y, Su J, Hou Y, Wang L, Ye X, Zhao Z, Zhou X, Li Y, Wang Z. Rottlerin exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells. Oncotarget. 2016 Oct 11;7(41):66512-66524. doi: 10.18632/oncotarget.11614. PubMed PMID: 27582552; PubMed Central PMCID: PMC5341817.

6: Huang M, Tang SN, Upadhyay G, Marsh JL, Jackman CP, Srivastava RK, Shankar S. Rottlerin suppresses growth of human pancreatic tumors in nude mice, and pancreatic cancer cells isolated from Kras(G12D) mice. Cancer Lett. 2014 Oct 10;353(1):32-40. doi: 10.1016/j.canlet.2014.06.021. Epub 2014 Jul 19. PubMed PMID: 25050737.

7: Chhiber N, Kaur T, Singla S. Rottlerin, a polyphenolic compound from the fruits of Mallotus phillipensis (Lam.) Müll.Arg., impedes oxalate/calcium oxalate induced pathways of oxidative stress in male wistar rats. Phytomedicine. 2016 Sep 15;23(10):989-97. doi: 10.1016/j.phymed.2016.06.005. Epub 2016 Jun 15. PubMed PMID: 27444343.

8: Su J, Wang L, Yin X, Zhao Z, Hou Y, Ye X, Zhou X, Wang Z. Rottlerin exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells. Am J Cancer Res. 2016 Oct 1;6(10):2178-2191. eCollection 2016. PubMed PMID: 27822410; PubMed Central PMCID: PMC5088284.

9: Wang L, Hou Y, Yin X, Su J, Zhao Z, Ye X, Zhou X, Zhou L, Wang Z. Rottlerin inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells. Oncotarget. 2016 Oct 25;7(43):69770-69782. doi: 10.18632/oncotarget.11974. PubMed PMID: 27626499; PubMed Central PMCID: PMC5342514.

10: Lu W, Lin C, Li Y. Rottlerin induces Wnt co-receptor LRP6 degradation and suppresses both Wnt/β-catenin and mTORC1 signaling in prostate and breast cancer cells. Cell Signal. 2014 Jun;26(6):1303-9. doi: 10.1016/j.cellsig.2014.02.018. Epub 2014 Mar 6. PubMed PMID: 24607787; PubMed Central PMCID: PMC4006155.

11: Zhao Z, Zheng N, Wang L, Hou Y, Zhou X, Wang Z. Rottlerin exhibits antitumor activity via down-regulation of TAZ in non-small cell lung cancer. Oncotarget. 2017 Jan 31;8(5):7827-7838. doi: 10.18632/oncotarget.13974. PubMed PMID: 27999199; PubMed Central PMCID: PMC5352364.

12: Qi P, He Z, Zhang L, Fan Y, Wang Z. Rottlerin-induced autophagy leads to apoptosis in bladder cancer cells. Oncol Lett. 2016 Dec;12(6):4577-4583. doi: 10.3892/ol.2016.5255. Epub 2016 Oct 13. PubMed PMID: 28101215; PubMed Central PMCID: PMC5228088.

13: Cordeiro B, Shinn C, Sellke FW, Clements RT. Rottlerin-induced BKCa channel activation impairs specific contractile responses and promotes vasodilation. Ann Thorac Surg. 2015 Feb;99(2):626-34. doi: 10.1016/j.athoracsur.2014.07.091. Epub 2014 Dec 17. PubMed PMID: 25527424.

14: Sheean RK, Lau CL, Shin YS, O'Shea RD, Beart PM. Links between L-glutamate transporters, Na+/K+-ATPase and cytoskeleton in astrocytes: evidence following inhibition with rottlerin. Neuroscience. 2013 Dec 19;254:335-46. doi: 10.1016/j.neuroscience.2013.09.043. Epub 2013 Oct 1. PubMed PMID: 24095695.

15: Matschke V, Piccini I, Schubert J, Wrobel E, Lang F, Matschke J, Amedonu E, Meuth SG, Strünker T, Strutz-Seebohm N, Greber B, Scherkenbeck J, Seebohm G. The Natural Plant Product Rottlerin Activates Kv7.1/KCNE1 Channels. Cell Physiol Biochem. 2016;40(6):1549-1558. doi: 10.1159/000453205. Epub 2016 Dec 21. PubMed PMID: 27997884.

16: Chan TK, Ng DS, Cheng C, Guan SP, Koh HM, Wong WS. Anti-allergic actions of rottlerin from Mallotus philippinensis in experimental mast cell-mediated anaphylactic models. Phytomedicine. 2013 Jul 15;20(10):853-60. doi: 10.1016/j.phymed.2013.03.012. Epub 2013 Apr 28. PubMed PMID: 23632085.

17: Torricelli C, Daveri E, Salvadori S, Valacchi G, Ietta F, Muscettola M, Carlucci F, Maioli E. Phosphorylation-independent mTORC1 inhibition by the autophagy inducer Rottlerin. Cancer Lett. 2015 Apr 28;360(1):17-27. doi: 10.1016/j.canlet.2015.01.040. Epub 2015 Feb 4. PubMed PMID: 25661734.

18: Ietta F, Maioli E, Daveri E, Gonzaga Oliveira J, da Silva RJ, Romagnoli R, Cresti L, Maria Avanzati A, Paulesu L, Barbosa BF, Gomes AO, Roberto Mineo J, Ferro EAV. Rottlerin-mediated inhibition of Toxoplasma gondii growth in BeWo trophoblast-like cells. Sci Rep. 2017 Apr 28;7(1):1279. doi: 10.1038/s41598-017-01525-6. PubMed PMID: 28455500.

19: Misuth M, Horvath D, Miskovsky P, Huntosova V. Synergism between PKCδ regulators hypericin and rottlerin enhances apoptosis in U87 MG glioma cells after light stimulation. Photodiagnosis Photodyn Ther. 2017 Mar 31. pii: S1572-1000(16)30266-6. doi: 10.1016/j.pdpdt.2017.03.018. [Epub ahead of print] PubMed PMID: 28373118.

20: Hsu JL, Ho YF, Li TK, Chen CS, Hsu LC, Guh JH. Rottlerin potentiates camptothecin-induced cytotoxicity in human hormone refractory prostate cancers through increased formation and stabilization of topoisomerase I-DNA cleavage complexes in a PKCδ-independent pathway. Biochem Pharmacol. 2012 Jul 1;84(1):59-67. doi: 10.1016/j.bcp.2012.03.023. Epub 2012 Apr 2. PubMed PMID: 22490701; PubMed Central PMCID: PMC4208915.